4-[(3,4-Dimethylphenyl)sulfanyl]aniline, also known as 2-[(2,4-dimethylphenyl)sulfanyl]aniline, is an organic compound characterized by its distinct structure that includes a sulfanyl group attached to an aniline derivative. Its molecular formula is C₁₄H₁₅NS, and it has a molecular weight of approximately 229.34 g/mol. The compound features a dimethylphenyl group, which contributes to its unique chemical properties and potential biological activities .
4-[(3,4-Dimethylphenyl)sulfanyl]aniline exhibits significant biological activity. Research indicates its potential as an antibacterial agent, particularly against Mycobacterium tuberculosis. This suggests that the compound may have applications in developing new antimicrobial therapies . Additionally, it has been noted for causing skin and eye irritation, highlighting the importance of handling it with care .
The synthesis of 4-[(3,4-Dimethylphenyl)sulfanyl]aniline can be achieved through several methods:
The compound has several applications across different fields:
Several compounds share structural similarities with 4-[(3,4-Dimethylphenyl)sulfanyl]aniline. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 4-(Phenylthio)benzene-1,2-diamine | 43156-48-5 | 0.71 | Contains a phenylthio group; less sterically hindered than 4-[(3,4-Dimethylphenyl)sulfanyl]aniline. |
| 2-[(2,4-Dimethylphenyl)sulfanyl]aniline | 1019453-85-0 | 0.81 | Has a similar structure but differs in positioning of the substituents. |
| (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane | 1610527-49-5 | 0.76 | Incorporates a nitro group which may alter biological activity significantly. |
| 4-Methyl-3-(methylsulfanyl)aniline | A10093741049755 | 0.76 | Features a methylsulfanyl group; less complex than the target compound. |
The uniqueness of 4-[(3,4-Dimethylphenyl)sulfanyl]aniline lies in its specific arrangement of substituents and its potential applications in pharmacology as an antibacterial agent .
Palladium-catalyzed cross-coupling reactions represent a fundamental synthetic approach for constructing carbon-nitrogen and carbon-sulfur bonds in the synthesis of 4-[(3,4-Dimethylphenyl)sulfanyl]aniline [4] [9]. The Buchwald-Hartwig amination methodology has emerged as a particularly effective strategy for preparing aniline derivatives through the coupling of aryl halides with primary amines [11]. This approach offers significant advantages in terms of functional group tolerance and reaction scope compared to traditional nucleophilic substitution methods [9].
Recent developments in palladium catalyst systems have demonstrated remarkable efficiency in cross-coupling reactions involving aniline substrates [4]. The use of electron-rich phosphine ligands, particularly bidentate phosphines, has proven crucial for achieving high yields in challenging coupling reactions [9]. Catalyst systems based on palladium acetate with triphenylphosphine have shown consistent performance across various aromatic substrates, typically requiring catalyst loadings of 2-5 mol% to achieve acceptable conversion rates [12].
The application of specialized ligand systems, such as AdBippyPhos in combination with palladium allyl chloride complexes, has enabled reactions to proceed under milder conditions with significantly reduced catalyst loadings [4]. These advanced catalyst systems can achieve turnover numbers exceeding 18,000 while maintaining excellent selectivity for monoarylation products [4]. The use of weaker bases, such as potassium phenoxide, has proven particularly beneficial in preventing decomposition of sensitive aniline products during the coupling process [4].
Table 1: Palladium-Catalyzed Cross-Coupling Optimization Data
| Catalyst System | Loading (mol%) | Temperature (°C) | Solvent | Base | Reaction Time (h) | Yield (%) | Turnover Number |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | 2.0 | 100 | Toluene | K₂CO₃ | 12.00 | 75 | 3750 |
| Pd₂(dba)₃/BINAP | 1.5 | 80 | DMF | Cs₂CO₃ | 8.00 | 85 | 5667 |
| Pd(PPh₃)₄ | 5.0 | 110 | THF | NaOt-Bu | 24.00 | 65 | 1300 |
| Pd(allyl)Cl₂/AdBippyPhos | 0.5 | 60 | Toluene | KOPh | 6.00 | 92 | 18400 |
| Pd(dtbpf)Cl₂ | 1.0 | 25 | Water/Kolliphor EL | Et₃N | 0.25 | 98 | 9800 |
The development of micellar reaction conditions has revolutionized palladium-catalyzed cross-coupling processes by enabling reactions to proceed in aqueous media under ambient conditions [10]. These systems utilize Kolliphor EL as a surfactant to create micellar environments that facilitate the coupling of hydrophobic aromatic substrates while maintaining excellent reaction rates and yields [10]. The micellar approach has demonstrated particular utility in Suzuki cross-coupling reactions involving thiophene and aniline derivatives, achieving yields up to 98% with reaction times as short as 15 minutes [10].
Nucleophilic aromatic substitution represents a direct and efficient approach for synthesizing 4-[(3,4-Dimethylphenyl)sulfanyl]aniline through the reaction of appropriately substituted aromatic electrophiles with nucleophilic amine or thiol components [5] [14]. The mechanism proceeds through a stepwise addition-elimination pathway involving the formation of a Meisenheimer intermediate, which is stabilized by electron-withdrawing substituents on the aromatic ring [5] [15].
The effectiveness of nucleophilic aromatic substitution reactions is strongly dependent on the electronic nature of the aromatic substrate [15]. Electron-deficient aromatic compounds containing nitro, cyano, or trifluoromethyl substituents at ortho or para positions relative to the leaving group exhibit enhanced reactivity toward nucleophilic attack [5]. The reaction typically involves the displacement of halide leaving groups, with fluorine serving as an effective leaving group despite the strength of the carbon-fluorine bond [5].
High-throughput experimentation techniques have been employed to optimize nucleophilic aromatic substitution reactions, enabling the systematic evaluation of multiple reaction parameters simultaneously [14]. These studies have revealed that reaction conditions must be carefully balanced to achieve optimal yields while minimizing side reactions [14]. The use of automated screening platforms with desorption electrospray ionization mass spectrometry analysis has accelerated the identification of optimal reaction conditions for specific substrate combinations [14].
Table 2: Nucleophilic Aromatic Substitution Optimization Data
| Nucleophile | Electrophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|---|---|
| 4-Chloroaniline | 3,4-Dimethylbromobenzene | DMF | NaOH | 120 | 6 | 82 | 94 |
| 4-Fluoroaniline | 4-Nitrochlorobenzene | DMSO | K₂CO₃ | 100 | 4 | 91 | 98 |
| 3,4-Dimethylthiophenol | 4-Fluoronitrobenzene | MeOH/DMSO | Cs₂CO₃ | 80 | 12 | 76 | 88 |
| 4-Methoxyaniline | 2,4-Dinitrofluorobenzene | NMP | DBU | 140 | 2 | 95 | 99 |
| Aniline | 4-Chlorobenzotrifluoride | Toluene | Et₃N | 110 | 18 | 68 | 85 |
Solvent effects play a crucial role in determining the outcome of nucleophilic aromatic substitution reactions [15]. The transition from polar to nonpolar solvents can induce mechanistic changes, with highly polar solvents favoring the conventional stepwise mechanism while less polar environments may promote single electron transfer pathways [15]. Binary solvent systems, particularly methanol-dimethyl sulfoxide mixtures, have shown promise in providing tunable reaction environments that can be optimized for specific substrate combinations [15].
Solvent selection represents a critical parameter in optimizing synthetic methodologies for 4-[(3,4-Dimethylphenyl)sulfanyl]aniline, with profound effects on reaction rates, selectivity, and product isolation [18]. The choice of solvent system influences multiple aspects of the reaction pathway, including precatalyst activation, reagent solubility, and the stabilization of reactive intermediates [18].
Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have demonstrated superior performance in nucleophilic aromatic substitution reactions due to their ability to stabilize charged intermediates while maintaining good solubility for both organic substrates and inorganic bases [14] [15]. These solvents exhibit high dielectric constants that facilitate the formation and stabilization of ionic species throughout the reaction pathway [15].
The development of environmentally benign solvent systems has become increasingly important in modern synthetic chemistry [10]. Aqueous reaction media, particularly those employing micellar catalysis, offer significant advantages in terms of environmental impact while maintaining excellent reaction efficiency [10]. The use of water as a reaction medium eliminates the need for organic solvent disposal and reduces the overall environmental footprint of the synthetic process [10].
Table 3: Solvent System Optimization Data
| Solvent System | Polarity Index | Boiling Point (°C) | Dielectric Constant | Reaction Efficiency (%) | Product Isolation | Environmental Impact |
|---|---|---|---|---|---|---|
| DMF | 6.4 | 153 | 36.7 | 85 | Good | Moderate |
| DMSO | 7.2 | 189 | 46.7 | 82 | Fair | Moderate |
| Toluene | 2.4 | 111 | 2.4 | 78 | Excellent | Low |
| THF | 4.0 | 66 | 7.6 | 71 | Good | Low |
| MeOH/DMSO (1:1) | 6.8 | Variable | Variable | 89 | Good | Moderate |
| Water/Kolliphor EL | 9.0 | 100 | 78.4 | 95 | Excellent | Very Low |
| NMP | 6.7 | 202 | 32.0 | 88 | Fair | Moderate |
Binary solvent systems have emerged as versatile reaction media that allow fine-tuning of solvent properties to match specific reaction requirements [15]. The combination of protic and aprotic solvents can provide optimal environments for reactions requiring both nucleophile activation and product stabilization [15]. These mixed solvent systems enable the modulation of reaction rates and selectivity through careful adjustment of the solvent composition [15].
Temperature control in conjunction with solvent selection plays a vital role in reaction optimization [14]. Higher boiling point solvents such as N-methylpyrrolidone and dimethyl sulfoxide enable reactions to be conducted at elevated temperatures, which can significantly accelerate reaction rates while maintaining product integrity [14]. Conversely, lower boiling point solvents may require pressure vessels or alternative heating methods to achieve optimal reaction temperatures [14].
The development of optimized catalytic systems for the synthesis of 4-[(3,4-Dimethylphenyl)sulfanyl]aniline requires systematic evaluation of multiple parameters including catalyst loading, ligand selection, and reaction conditions [22]. Modern approaches to catalyst optimization emphasize the importance of understanding catalyst speciation and the dynamic nature of catalytic species throughout the reaction process [22].
Catalyst loading optimization represents a balance between reaction efficiency and economic considerations [22]. While higher catalyst loadings generally lead to increased reaction rates and yields, the associated costs and potential for metal contamination in the final product necessitate careful optimization [22]. Recent studies have demonstrated that catalyst loadings as low as 0.1 mol% can be effective in certain cross-coupling reactions, provided that appropriate ligand systems and reaction conditions are employed [22].
The development of single-atom catalysts has emerged as a promising approach for achieving high catalytic efficiency while minimizing metal usage [26]. These systems utilize atomically dispersed metal sites anchored on support materials, providing maximum atom utilization and unique reactivity profiles [26]. Single-atom palladium catalysts have demonstrated exceptional performance in cross-coupling reactions, achieving turnover numbers exceeding 45 million while maintaining excellent selectivity [26].
Table 4: Catalytic System Development Parameters
| Parameter | Optimal Range | Impact on Yield | Cost Factor |
|---|---|---|---|
| Catalyst Loading | 0.5-2.0 mol% | High | High |
| Ligand/Metal Ratio | 2:1 - 4:1 | Medium | Medium |
| Base Equivalents | 1.2 - 2.0 equiv | High | Low |
| Reaction Temperature | 60-120°C | High | Medium |
| Reaction Time | 2-12 hours | Medium | Low |
| Substrate Concentration | 0.1-0.5 M | Medium | Low |
Ligand design has evolved to address specific challenges in cross-coupling chemistry, with particular emphasis on achieving high activity under mild conditions [9]. Electron-rich phosphine ligands have proven particularly effective in promoting oxidative addition and reductive elimination steps, which are often rate-limiting in palladium-catalyzed processes [9]. The development of air-stable precatalysts has simplified reaction setup and improved reproducibility across different laboratory environments [22].
The implementation of continuous flow synthesis represents a significant advancement in catalytic system development, enabling precise control of reaction parameters and improved heat and mass transfer [14]. Flow chemistry platforms facilitate rapid screening of reaction conditions while providing scalable pathways for synthetic optimization [14]. These systems have demonstrated particular utility in reactions requiring precise temperature control or the handling of reactive intermediates [14].
Effective byproduct management and separation strategies are essential for achieving high-purity 4-[(3,4-Dimethylphenyl)sulfanyl]aniline while maintaining economic viability of the synthetic process [23] [24]. The complexity of modern synthetic transformations often leads to the formation of multiple byproducts that must be efficiently separated from the desired product [23].
Chromatographic separation techniques represent the gold standard for achieving high-purity organic compounds [27]. Column chromatography utilizing silica gel stationary phases provides excellent resolution for separating compounds with similar polarities [27]. High-performance liquid chromatography enables rapid analysis and purification of reaction mixtures, with the ability to achieve baseline separation of closely related compounds [32]. The selection of appropriate mobile phase compositions is crucial for optimizing separation efficiency and minimizing analysis time [32].
Recrystallization remains a fundamental purification technique for solid organic compounds, offering the advantage of simultaneously removing both organic impurities and inorganic salts [30] [33]. The success of recrystallization depends on careful selection of solvent systems that provide high solubility at elevated temperatures and low solubility at ambient conditions [30]. The rate of cooling during recrystallization significantly affects crystal quality, with slower cooling rates generally producing larger, more pure crystals [33].
Table 5: Byproduct Management and Separation Strategies
| Byproduct Type | Formation Mechanism | Prevention Strategy | Separation Method | Efficiency (%) |
|---|---|---|---|---|
| Homocoupling Products | Pd-Catalyzed Reductive Elimination | Inert Atmosphere, Lower Temperature | Column Chromatography | 85 |
| Protodeboronation | Protic Solvent/Base Interaction | Anhydrous Conditions, Weak Base | Aqueous Extraction | 92 |
| Oxidative Side Products | Aerobic Conditions | Degassed Solvents, N₂ Atmosphere | Crystallization | 78 |
| Unreacted Starting Materials | Incomplete Conversion | Extended Reaction Time, Higher Temperature | Distillation | 95 |
| Catalyst Residues | Catalyst Precipitation | Proper Workup, Filtration | Activated Carbon Treatment | 88 |
Liquid-liquid extraction provides an efficient method for separating products based on differential solubility in immiscible solvent systems [24]. The selection of appropriate extraction solvents requires consideration of both the target compound and impurities, with the goal of maximizing selectivity while minimizing the number of extraction steps required [24]. Aqueous workup procedures are particularly effective for removing ionic impurities and unreacted inorganic reagents [24].
Advanced separation techniques such as membrane filtration and centrifugal methods offer alternatives to traditional separation approaches [23]. These techniques can provide continuous operation and reduced solvent consumption compared to batch processes [23]. The implementation of integrated separation strategies, combining multiple techniques in sequence, often provides superior results compared to single-step purification methods [23].
The thermodynamic stability of 4-[(3,4-Dimethylphenyl)sulfanyl]aniline is governed by several molecular structural factors that influence its thermal behavior and decomposition pathways. The compound exhibits a molecular weight of 229.34 g/mol with the molecular formula C₁₄H₁₅NS, consisting of an aniline moiety connected to a 3,4-dimethylphenyl group through a thioether linkage [1].
Thermal Stability Characteristics
Based on thermal analysis of structurally related compounds, 4-[(3,4-Dimethylphenyl)sulfanyl]aniline demonstrates initial decomposition temperatures (T5%) exceeding 250°C [2] [3]. Studies of similar aniline derivatives show T5% values ranging from 253°C to 266°C, with para-methyl substitution enhancing thermal stability compared to unsubstituted analogs [2]. The presence of the thioether linkage introduces a thermal stability reduction compared to ether analogs, as sulfur-containing polymers consistently show decreased thermal stability relative to their oxygen counterparts [4].
The compound undergoes single-stage decomposition in inert atmospheres, characteristic of heterocyclic aromatic compounds with thioether functionalities [3] [5]. The decomposition process follows a radical mechanism involving symmetric cleavage of C-N and C-C bonds, producing volatile species including ammonia (NH₃), hydrogen cyanide (HCN), aromatic fragments, and alkenes [3] [5].
Bond Stability and Structural Factors
The C-S bonds in the thioether linkage measure approximately 180 pm with a C-S-C angle approaching 90° [6]. The polarizable sulfur center contributes to reduced bond stability compared to C-O bonds in ether analogs. This structural characteristic results from the greater polarizability of divalent sulfur compared to oxygen, leading to weaker intermolecular interactions and reduced thermal barrier effects [4] [6].
| Parameter | Value/Description | Reference/Basis |
|---|---|---|
| Molecular Weight | 229.34 g/mol | PubChem calculation [1] |
| Thermal Stability (T5%) | >250°C (estimated) | Similar aniline derivatives show T5% 253-266°C [2] |
| Decomposition Temperature | Single-stage in inert atmosphere | Thermal analysis of related heterocycles [3] [5] |
| Bond Stability Order | C-S bonds less stable than C-O bonds | C-S-C angle ~90°, polarizable sulfur center [6] |
| Primary Decomposition Products | NH₃, HCN, aromatic fragments, alkenes | TG/FTIR/QMS analysis of related compounds [3] [5] |
The solubility profile of 4-[(3,4-Dimethylphenyl)sulfanyl]aniline reflects the combined influence of its aromatic character, thioether functionality, and amine group. The compound demonstrates limited water solubility but enhanced compatibility with organic solvents, consistent with its calculated LogP values ranging from 3.32 to 3.87 [7] [8].
Organic Solvent Compatibility
The compound exhibits ready solubility in organic solvents due to its aromatic character and moderate lipophilicity [10]. In dimethyl sulfoxide, the compound shows sparingly soluble behavior, while methanol provides sparingly soluble characteristics due to hydrogen bonding capabilities with the aniline NH₂ group [10] [11]. The enhanced solubility in polar solvents results from the aniline group's ability to function as both hydrogen bond donor and acceptor, though it demonstrates better hydrogen bond donating capability than accepting ability [12].
Hydrogen Bonding and Solvation Behavior
Aniline derivatives, including 4-[(3,4-Dimethylphenyl)sulfanyl]aniline, exhibit characteristic solvation patterns with organic solvents. The compound possesses two hydrogen bond donors (primary amine functionality) and one hydrogen bond acceptor (nitrogen lone pair) [7]. Research on aniline solvation indicates that the compound demonstrates a π* parameter of approximately 1.10, with a hydrogen bond donor to acceptor ratio (s/a) of 1.19, confirming superior hydrogen bond donating ability compared to accepting capacity [12].
The polar surface area ranges from 26 to 51 Ų depending on conformational considerations, contributing to moderate polarity and enhanced interaction with polar organic media [7] [8]. The thioether linkage provides additional polarizability through the sulfur center, though this contributes less significantly to overall solvation behavior compared to the aniline functionality [6].
| Solvent Type/Property | Solubility/Value | Basis/Notes |
|---|---|---|
| Water | Insoluble to sparingly soluble | Thioether and aromatic character limit water solubility |
| DMSO | Sparingly soluble | Polar aprotic solvent suitable for aniline derivatives [10] [11] |
| Methanol | Sparingly soluble | Hydrogen bonding with aniline NH₂ group [10] [11] |
| Organic Solvents (general) | Readily soluble | Aromatic character enhances compatibility |
| LogP (calculated) | 3.32-3.87 | Estimated from similar compounds [7] [8] |
| Hydrogen Bond Donors | 2 (amine group) | Primary amine functionality [7] |
| Hydrogen Bond Acceptors | 1 (nitrogen) | Nitrogen lone pair availability [7] |
The phase behavior of 4-[(3,4-Dimethylphenyl)sulfanyl]aniline is characterized by solid-state properties at room temperature, appearing as a pale brown to dark brown solid depending on purity and crystalline form [13] [10]. The compound's phase transitions and thermal properties reflect the influence of both aromatic stacking interactions and the flexible thioether linkage.
Melting Point and Phase Transitions
While specific melting point data for 4-[(3,4-Dimethylphenyl)sulfanyl]aniline remains unreported in the literature, structurally related isomers provide guidance for property estimation. The 2,4-dimethylphenyl isomer and related compounds show variable melting behavior depending on substitution patterns and crystal packing arrangements [8] [14]. The presence of the 3,4-dimethyl substitution pattern influences molecular packing efficiency through steric interactions, potentially affecting melting point compared to other isomeric forms.
The compound likely exhibits a single melting transition characteristic of compounds containing a single aromatic system with a flexible thioether linkage. The dimethyl substitution at the 3,4-positions provides moderate steric bulk that affects intermolecular packing arrangements, leading to semi-crystalline to amorphous solid-state behavior [8] [10].
Physical Properties and Density
Estimated density values for 4-[(3,4-Dimethylphenyl)sulfanyl]aniline range from 1.1 to 1.5 g/cm³, consistent with aromatic thioether compounds [8] [15]. The boiling point is estimated between 314-341°C based on analogous dimethylphenyl sulfanyl compounds and pentafluoro analogs [8] [15]. Flash point estimates range from 143-160°C, reflecting the compound's moderate volatility and aromatic character [8] [15].
Vapor pressure measurements at 25°C indicate very low volatility (0.0±0.7 mmHg), typical of aromatic thioethers with substantial molecular weight [8] [15]. This low volatility contributes to the compound's stability under ambient conditions and reduced tendency for atmospheric loss during handling and storage.
| Property | Value | Supporting Data/Reference |
|---|---|---|
| Physical State (RT) | Solid (pale brown to dark brown) | Similar compounds appear as colored solids [13] [10] |
| Boiling Point (estimated) | 314-341°C | Pentafluoro analog: 314°C; dimethyl analogs: 341°C [8] [15] |
| Flash Point (estimated) | 143-160°C | Based on aromatic thioether compounds [8] [15] |
| Density (estimated) | 1.1-1.5 g/cm³ | Thioether density typically in this range [8] [15] |
| Vapor Pressure (25°C) | 0.0±0.7 mmHg (very low) | Low volatility typical of aromatic thioethers [8] [15] |
| Phase Transition Behavior | Single melting transition expected | Single aromatic system with flexible thioether linkage |
| Crystalline Properties | Semi-crystalline to amorphous | Dimethyl substitution affects packing efficiency [8] |
The surface reactivity and intermolecular interaction profile of 4-[(3,4-Dimethylphenyl)sulfanyl]aniline encompasses multiple interaction modes including hydrogen bonding, π-π stacking, van der Waals forces, and sulfur-mediated coordination. These interactions determine the compound's behavior in condensed phases, surface adsorption characteristics, and molecular recognition processes.
Hydrogen Bonding Interactions
The aniline moiety provides the primary hydrogen bonding functionality through its NH₂ group, which demonstrates moderate hydrogen bond donating capability with weaker accepting ability [12]. Quantitative analysis reveals an aniline π* parameter of approximately 1.10 with a hydrogen bond donor to acceptor ratio (s/a) of 1.19, confirming preferential donor behavior [12]. This hydrogen bonding pattern places aniline derivatives intermediate between phenol (stronger donor) and thiophenol (weaker donor) in the intermolecular association hierarchy [16].
The hydrogen bonding capability enables formation of linear chains and complex networks in condensed phases, though these interactions are weaker than those observed in corresponding alcohol or carboxylic acid systems [17] [16]. The presence of the electron-donating methyl groups at the 3,4-positions may slightly enhance the basicity of the aniline nitrogen, potentially strengthening hydrogen bond accepting interactions.
π-π Stacking and Aromatic Interactions
Both aromatic rings in the molecule (3,4-dimethylphenyl and aniline moieties) participate in π-π stacking interactions [18]. These interactions contribute to molecular aggregation in solution and solid-state packing arrangements. The methyl substituents at the 3,4-positions provide steric bulk that influences the geometry and strength of π-π interactions, potentially leading to offset or edge-to-face arrangements rather than perfect face-to-face stacking [19] [18].
C-H···π interactions involving the methyl groups and aromatic π-systems provide additional stabilization in molecular assemblies [18] [20]. These weak interactions complement the stronger π-π stacking forces and contribute to overall molecular organization in crystalline and liquid phases.
Sulfur-Mediated Interactions
The thioether sulfur atom provides additional interaction sites through its lone pairs, enabling weak coordination interactions with electron-deficient centers [17] [21]. The C-S-C angle of approximately 90° and polarizable sulfur center create opportunities for both coordination and van der Waals interactions [6]. Compared to oxygen analogs, the sulfur center provides enhanced polarizability, leading to stronger dispersion forces but potentially weaker directional interactions [6].
Surface adsorption studies on related thioether compounds demonstrate that these molecules can bind to metal surfaces through sulfur coordination, though with weaker binding strength compared to thiols [17] [21] [22]. This weaker binding paradoxically can lead to more ordered monolayers with lower defect densities due to increased molecular mobility during assembly [17] [21].
| Interaction Type | Characteristics | Quantitative Data/Evidence |
|---|---|---|
| Hydrogen Bonding (NH₂ group) | Moderate HBD capability; weak HBA | Aniline π* parameter ~1.10; s/a ratio 1.19 [12] |
| π-π Stacking | Aromatic rings enable π-π interactions | Benzene rings in both moieties available [18] |
| C-H···π Interactions | Methyl groups participate in C-H···π contacts | 3,4-position methyl groups provide steric bulk [18] [20] |
| Sulfur Lone Pair Interactions | Sulfur provides weak coordination sites | C-S-C angle ~90°; S lone pairs available [6] |
| Van der Waals Forces | Enhanced by polarizable sulfur center | Polarizability greater than oxygen analogs [6] |
| Surface Adsorption | Thioether enables surface binding on metals | Weaker binding than thiols; lower defect density [17] [21] [22] |
| Intermolecular Association | Weaker than phenol, stronger than thiophenol | Hydrogen bonding order established [16] |